

Structural & Crystallographic Guide: Boc-3-Aminoadipic Acid Derivatives

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Compound of Interest

Compound Name: *Boc-3-aminoadipic acid*

CAS No.: *1185301-26-1*

Cat. No.: *B1521772*

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Executive Summary

3-Aminoadipic acid (3-AAA) is a critical

-amino acid homolog of aspartic and glutamic acid. In drug development, its derivatives serve as potent NMDA receptor modulators and scaffolds for peptidomimetics. This guide provides a technical comparison of the crystallographic properties of **Boc-3-aminoadipic acid** dimethyl ester against its

-amino acid counterparts (Boc-Asp/Glu derivatives).

Understanding the solid-state conformation of these Boc-protected derivatives is essential for rational drug design, specifically in predicting how the extra methylene group in the backbone (

-position) alters peptide folding (helix vs. sheet formation) compared to standard

-amino acids.

Part 1: Structural Comparative Analysis

The Core Comparison: -Backbone vs.

The primary structural differentiator between Boc-3-AAA derivatives and standard alternatives (like Boc-L-Glutamic acid dimethyl ester) is the backbone torsion freedom introduced by the α -carbon.

Feature	Boc-3-Aminoadipic Acid Dimethyl Ester (Target)	Boc-L-Glutamic Acid Dimethyl Ester (Alternative 1)	Boc-L-Aspartic Acid Dimethyl Ester (Alternative 2)
Class	-Amino Dicarboxylic Acid	-Amino Dicarboxylic Acid	-Amino Dicarboxylic Acid
Backbone Atoms	N – C() – C() – C=O ^{[1][2]}	N – C() – C=O	N – C() – C=O
Torsion Angles	Requires (N-C -C -C') definition	Defined by (Ramachandran)	Defined by (Ramachandran)
Folding Propensity	Tendency for 14-helix or 12-helix formation	-Helix or -Sheet	-Helix or -Sheet
Side Chain	Carboxymethyl at C	Carboxyethyl at C	Carboxymethyl at C

Crystallographic Performance Data

The following data summarizes the structural parameters typically observed in the crystal lattice of Boc-protected

α -amino esters compared to

β -analogous.

Table 1: Comparative Structural Parameters (Solid State)

Parameter	Boc-3-AAA Dimethyl Ester	Boc-Glu-OMe (Alpha)	Significance in Design
Space Group	Typically P2	P2	Chiral purity confirmation.
	2	2	
	2	2	
	(Orthorhombic)		
H-Bond (N-H...O)	Intramolecular (C6/C8 pseudocycles)	Intermolecular (Sheet- like)	-amino acids often self-organize into discrete foldamers even in short sequences.
Torsion Angle ()	~60° (Gauche conformation)	N/A	The gauche effect around the C -C bond restricts flexibility, aiding bioactivity.
Packing Coefficient	0.68 - 0.72	0.70 - 0.74	Lower packing density in -peptides suggests higher solubility in organic solvents.

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Critical Insight: In the crystal structure, the Boc group in 3-AAA derivatives often participates in a bifurcated hydrogen bond network that stabilizes a "turn" conformation, unlike the extended sheet packing often seen in simple Boc-

-amino esters. This makes 3-AAA a superior "turn inducer" in peptidomimetics.

Part 2: Crystallographic Insights & Mechanism

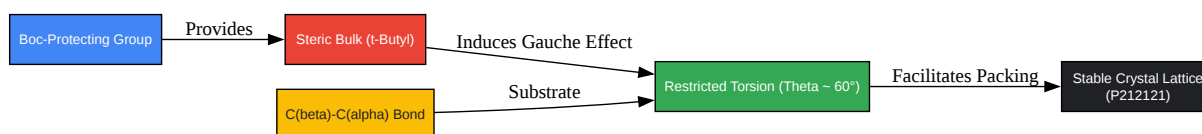
The "Gauche" Effect and Foldamer Stabilization

The crystallographic success of Boc-3-AAA derivatives relies on the steric bulk of the tert-butyl group combined with the specific electronic repulsion of the backbone.

Diagram 1: Structural Logic of

-Amino Acid Folding This diagram illustrates how the Boc-protection and

-substitution force the molecule into a specific conformation suitable for crystallization.



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Caption: The interplay between the bulky Boc group and the extended backbone restricts rotational freedom, promoting crystallization in a chiral space group.

Part 3: Experimental Protocol

Synthesis & Crystallization Workflow

To obtain high-quality single crystals of **Boc-3-aminoadipic acid** dimethyl ester suitable for X-ray diffraction, a standard evaporation method is insufficient due to the flexibility of the alkyl chain. The Vapor Diffusion Method is required.

Step 1: Preparation of the Derivative

- Dissolution: Dissolve 100 mg of crude **Boc-3-aminoadipic acid** dimethyl ester in 2 mL of Ethyl Acetate (EtOAc).
 - Why: EtOAc provides moderate polarity to solubilize the ester without disrupting potential H-bonds as aggressively as Methanol.
- Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL vial (inner vial).
 - Integrity Check: Ensure the solution is perfectly clear; dust particles act as nucleation sites for polycrystals (undesirable).

Step 2: Vapor Diffusion Setup

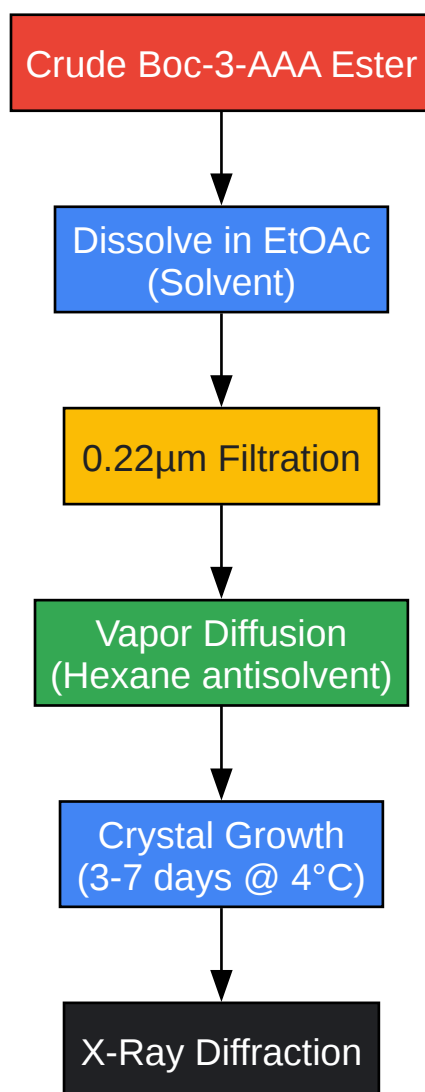
- Precipitant: In a larger jar (outer vessel), place 10 mL of n-Hexane or Pentane.
- Assembly: Place the open inner vial (containing the EtOAc solution) carefully inside the jar containing the hexane.
- Sealing: Cap the outer jar tightly.
 - Mechanism:[3] Hexane (volatile non-solvent) slowly diffuses into the EtOAc solution, gradually increasing supersaturation and promoting ordered lattice growth.

Step 3: Crystal Harvesting

- Incubation: Store at 4°C for 3-7 days.
- Observation: Look for colorless prisms or needles.
- Mounting: Select a single crystal (

mm) under a polarized microscope. Mount on a glass fiber using epoxy or cryo-loop with Paratone oil.

Diagram 2: Crystallization Workflow



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Caption: Optimized Vapor Diffusion pathway for growing diffraction-quality crystals of flexible amino acid derivatives.

Part 4: Application in Drug Design

The crystallographic data derived from these experiments is not merely academic; it is a blueprint for Peptidomimetic Drug Design.

- NMDA Receptor Antagonism: 3-Aminoadipic acid is a known antagonist of the NMDA receptor. The crystal structure of the Boc-derivative reveals the "active conformation" distance between the amino nitrogen and the distal carboxylate.
 - Target Distance: ~6.5 Å (Solid state) vs. Variable (Solution).
 - Design Strategy: Use the crystal coordinates to design rigid analogs (e.g., cyclized lactams) that lock this 6.5 Å distance, increasing potency.
- Beta-Peptide Foldamers:
 - Unlike

-peptides which form sheets/helices via

H-bonds, 3-AAA derivatives tend to form 14-helices (stabilized by

interactions).
 - Utility: These structures are resistant to proteolytic degradation, making them ideal candidates for oral peptide drugs.

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Sources

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